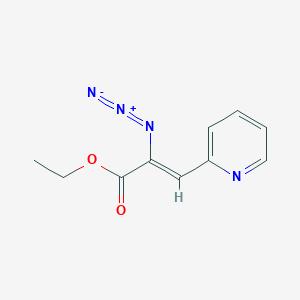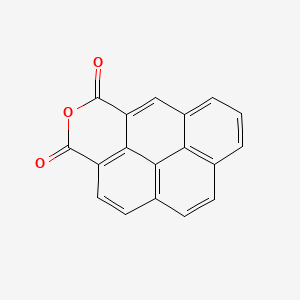
3H,5H-Pyreno(1,10-cd)pyran-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H,5H-Pyreno(1,10-cd)pyran-3,5-dione is a chemical compound with the molecular formula C18H8O3 It is a polycyclic aromatic compound that contains a pyran ring fused to a pyrene moiety
Chemical Reactions Analysis
3H,5H-Pyreno(1,10-cd)pyran-3,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings, modifying the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
3H,5H-Pyreno(1,10-cd)pyran-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3H,5H-Pyreno(1,10-cd)pyran-3,5-dione involves its interaction with molecular targets through various pathways. The compound’s aromatic structure allows it to engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent .
Comparison with Similar Compounds
3H,5H-Pyreno(1,10-cd)pyran-3,5-dione can be compared with other similar compounds such as:
Pyran-3,5-dione: A simpler analog with fewer aromatic rings.
1H,3H-Perylo[3,4-cd]pyran-1,3-dione: Another polycyclic aromatic compound with a different arrangement of rings.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications .
Properties
CAS No. |
76895-43-7 |
|---|---|
Molecular Formula |
C18H8O3 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3-oxapentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(19),5(18),6,8(17),9,11(16),12,14-octaene-2,4-dione |
InChI |
InChI=1S/C18H8O3/c19-17-12-7-6-10-5-4-9-2-1-3-11-8-13(18(20)21-17)16(12)15(10)14(9)11/h1-8H |
InChI Key |
KEYVFAJISZJDSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C4C5=C(C=CC(=C35)C=C2)C(=O)OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-([1,1'-Biphenyl]-4-yl)-2-(2-fluorophenyl)-1,3-oxazole](/img/structure/B14430352.png)
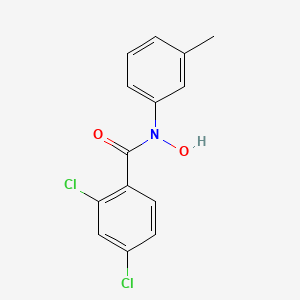
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)


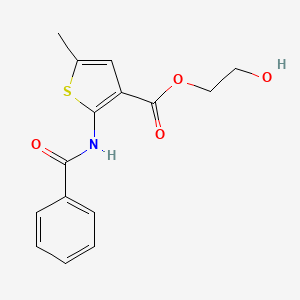
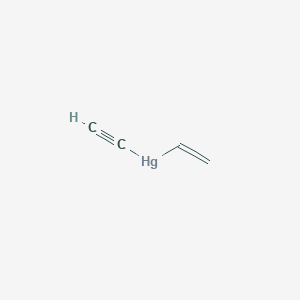
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
![3-[2-(Phenanthren-9-yl)ethenyl]thiophene](/img/structure/B14430407.png)
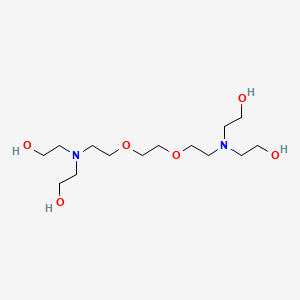
![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)

![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
